5-Iodo-2-(pyrrolidin-2-yl)pyrimidine
Description
5-Iodo-2-(pyrrolidin-2-yl)pyrimidine is a halogenated pyrimidine derivative featuring a pyrrolidine ring attached to the pyrimidine core at the 2-position. Its structural uniqueness lies in the pyrrolidin-2-yl substituent, a secondary amine that may influence solubility, steric interactions, and metabolic stability compared to tertiary amine analogs .
Properties
Molecular Formula |
C8H10IN3 |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
5-iodo-2-pyrrolidin-2-ylpyrimidine |
InChI |
InChI=1S/C8H10IN3/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h4-5,7,10H,1-3H2 |
InChI Key |
GWHXKAUZNUEORC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(pyrrolidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives, while reduction reactions can modify the pyrimidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Cyclization: Catalysts like palladium or copper salts can facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, pyrrolidin-2-one derivatives, and complex heterocyclic compounds .
Scientific Research Applications
5-Iodo-2-(pyrrolidin-2-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, altering their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine, focusing on substituent variations, synthetic routes, and biological implications:
Structural and Functional Differences
- Substituent Effects: Pyrrolidin-2-yl vs. Pyrrolidin-1-yl: The secondary amine in the target compound (pyrrolidin-2-yl) may confer greater hydrogen-bonding capacity and conformational flexibility compared to the tertiary amine in pyrrolidin-1-yl analogs . Piperidine vs. Aromatic vs. Aliphatic Substituents: Phenoxy groups (e.g., 4-methoxyphenoxy) enhance π-π interactions but reduce nucleophilicity at the pyrimidine core .
Synthetic Accessibility :
Physicochemical and Crystallographic Data
- 5-Iodopyrimidin-2-amine : X-ray crystallography reveals a planar pyrimidine ring with amine hydrogens participating in intermolecular hydrogen bonds, stabilizing its crystal lattice .
- IPdR Pharmacokinetics : Peak plasma IUdR levels (40–75 µM) occur within 15–45 minutes of IPdR administration, indicating rapid hepatic conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
